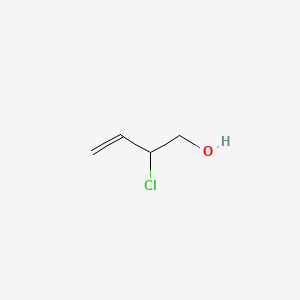

4-Hydroxy-3-chloro-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobut-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-2-4(5)3-6/h2,4,6H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBIWDGYHRVZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996902 | |

| Record name | 2-Chlorobut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75455-41-3 | |

| Record name | 4-Hydroxy-3-chloro-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075455413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Significance As a Multifunctional Organic Synthon

4-Hydroxy-3-chloro-1-butene, also known by its IUPAC name 2-chlorobut-3-en-1-ol, is a bifunctional molecule that serves as a valuable intermediate in organic synthesis. nih.govnih.gov Its utility stems from the presence of three key functional groups: a hydroxyl group, a carbon-carbon double bond, and a chlorine atom. This combination allows for a wide range of selective chemical manipulations, making it a powerful tool for the construction of more complex molecules.

The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or it can be protected to allow for reactions at other sites. The vinyl group is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation. The chlorine atom, being a good leaving group, can be displaced by a wide range of nucleophiles in substitution reactions. google.com

The strategic importance of this compound is highlighted by its use in the synthesis of various important organic molecules, including epoxides and other halogenated allylic alcohols. For instance, related structures are used in the preparation of vinyl-substituted oxiranes. openstax.org The ability to perform sequential and selective reactions on its different functional groups makes this compound a key building block in the synthesis of natural products and other biologically active compounds. nih.govajol.info Its role as a precursor to other synthons, such as (Z)-3-chloroallylic alcohols, further underscores its significance in synthetic organic chemistry. nih.gov

Positioning Within the Broader Field of Halogenated Allylic Alcohols Research

4-Hydroxy-3-chloro-1-butene is a prominent member of the class of halogenated allylic alcohols, a group of compounds that has garnered considerable attention in organic synthesis due to their versatile reactivity. Research in this area is focused on developing new synthetic methods that utilize the unique properties of these compounds.

One major area of research is the conversion of halogenated allylic alcohols into other valuable synthetic intermediates. For example, the synthesis of epoxides from these compounds is a common transformation. oberlin.eduacs.org The resulting epoxides are themselves versatile building blocks that can be opened by a variety of nucleophiles to introduce new functional groups with high regioselectivity and stereoselectivity.

Another important area of research is the reaction of halogenated allylic alcohols with organometallic reagents. These reactions can be used to form new carbon-carbon bonds, providing a powerful tool for the construction of complex carbon skeletons. acs.orglibretexts.orgacs.org The regioselectivity of these reactions, i.e., whether the nucleophile attacks at the α or γ position of the allylic system, is a key aspect that is actively being investigated and controlled.

Furthermore, the enzymatic transformations of related compounds, such as the use of halohydrin dehalogenases for the ring-opening of epoxides, represent a growing area of research that bridges the gap between traditional organic synthesis and biocatalysis. mdpi.com The study of this compound and its reactions contributes to a deeper understanding of the fundamental reactivity of halogenated allylic alcohols and paves the way for the development of new and efficient synthetic methodologies.

Application of 4 Hydroxy 3 Chloro 1 Butene As a Building Block in Complex Organic Synthesis

Precursor for the Synthesis of Functionality-Rich Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The structural arrangement of 4-hydroxy-3-chloro-1-butene makes it an adept precursor for synthesizing diverse heterocyclic systems. Its three functional groups—hydroxyl, chloro, and vinyl—can be selectively targeted to construct rings of various sizes and functionalities.

The presence of both a nucleophilic hydroxyl group and an electrophilic allylic chloride center within the same molecule allows for intramolecular cyclization reactions to form oxygen-containing heterocycles such as substituted tetrahydrofurans or oxetanes, depending on the reaction conditions. Furthermore, the vinyl group can participate in a variety of pericyclic reactions, including Diels-Alder or 1,3-dipolar cycloadditions, to generate more complex polycyclic systems.

Research into related chlorinated butenes has shown their utility in forming heterocyclic systems. For instance, derivatives of butene have been employed in the synthesis of 1,3,4-thiadiazolines and other related compounds through cyclization reactions. arabjchem.org Similarly, the reaction of hydroxyquinolines with phosphorus oxychloride to yield 4-chloro derivatives demonstrates a common synthetic pathway in heterocyclic chemistry that highlights the reactivity of such chloro-functionalized scaffolds. ysu.am The potential of this compound lies in its ability to undergo sequential reactions. For example, the hydroxyl group can be used to introduce a side chain, which then participates in a cyclization reaction involving the allylic chloride or the double bond. This versatility makes it a valuable intermediate for building libraries of novel heterocyclic compounds. cphi-online.comcem.com

Table 1: Potential Heterocyclic Systems from this compound

| Functional Group Utilized | Reaction Type | Potential Heterocycle |

| Hydroxyl & Allyl Chloride | Intramolecular Williamson Ether Synthesis | Substituted Tetrahydrofurans, Vinyloxiranes |

| Vinyl Group | Diels-Alder Cycloaddition | Substituted Cyclohexenes |

| Vinyl Group & an external dipole | 1,3-Dipolar Cycloaddition | Pyrrolidines, Isoxazolidines |

| All three groups | Multi-step sequential reactions | Fused bicyclic systems, Spirocycles |

Intermediate in the Construction of Natural Product Scaffolds

Natural products often feature intricate stereochemistry and densely packed functional groups. The synthesis of these complex molecules requires starting materials that offer precise control over reactivity and stereochemistry. This compound serves as a chiral building block (as it is a racemic mixture that can be resolved or synthesized enantioselectively) for constructing key fragments of natural products.

A notable example of a similar scaffold's application is in the synthesis of zeatin, a cytokinin plant hormone. A structurally related precursor, (E)-4-hydroxy-3-methyl-2-butenylamine, is coupled with a pyrimidine (B1678525) derivative to form the final natural product. google.com This demonstrates how a functionalized four-carbon chain is a crucial component for building the side chain of the purine (B94841) core. The allylic alcohol and the reactive group (in this case, an amine, but readily accessible from the chloride of this compound via substitution) are key to this strategy.

The functional groups on this compound allow for a stepwise and controlled elaboration into a more complex structure.

The hydroxyl group can be protected, allowing for chemistry to be performed on the other parts of the molecule, or it can be oxidized to an aldehyde or carboxylic acid.

The allylic chloride is a potent electrophile, ideal for substitution reactions with a wide range of nucleophiles (carbon, nitrogen, oxygen, sulfur), enabling the attachment of complex side chains.

The vinyl group is amenable to various transformations, including epoxidation, dihydroxylation, ozonolysis, or participation in cycloaddition reactions, which are cornerstone strategies in natural product synthesis. researchgate.netacs.org

This multi-functionality allows chemists to use the molecule as a linchpin, connecting different parts of a target molecule or building up complexity in a modular fashion, which is essential for synthesizing intricate natural scaffolds like alkaloids, polyketides, and terpenes. cem.comajol.inforsc.org

Role in Advanced Polymer Chemistry Monomer Design

The design of advanced polymers with tailored properties—such as biocompatibility, specific thermal properties, or stimuli-responsiveness—relies on the development of functional monomers. This compound is a prime candidate for such a role due to its combination of a polymerizable group (the alkene) and pendant functional groups (hydroxyl and chloro).

This monomer can be incorporated into polymer chains through several distinct strategies:

Addition Polymerization : The vinyl group can undergo radical or cationic polymerization to form a polymer backbone. acs.org The resulting polymer would feature pendant chlorohydrin moieties along the chain. These pendant groups are highly valuable as they provide sites for post-polymerization modification. For instance, the chloride can be substituted with azides for "click" chemistry applications, or the hydroxyl group can be esterified to attach different functional side chains. acs.org

Ring-Opening Metathesis Polymerization (ROMP) : While the monomer itself is acyclic, it can be a precursor to cyclic monomers suitable for ROMP, a powerful technique for creating polymers with controlled molecular weights and architectures.

Step-Growth Polymerization : The hydroxyl group allows the molecule to act as a diol-equivalent in polyester (B1180765) or polyether synthesis, while the chloro- and vinyl groups are carried into the polymer backbone as pendant functionalities for later modification.

The use of related halogenated butenes in coupling reactions for polymer synthesis has been documented, highlighting the utility of the halide as a reactive handle. google.com Furthermore, the synthesis of high-performance biomaterials like poly(4-hydroxybutyrate) (P4HB) from C4 monomers underscores the value of hydroxyl-functionalized building blocks in materials science. acs.org The ability to create polymers with reactive side chains is crucial for applications such as drug delivery systems, advanced coatings, and functional biomaterials. docbrown.infouc.edu

Table 2: Polymerization Strategies Involving this compound

| Polymerization Method | Role of Monomer | Resulting Polymer Feature | Potential Application |

| Addition Polymerization | Vinyl monomer | Poly-alkene with pendant chlorohydrin groups | Functional films, resins, platforms for grafting |

| Step-Growth Polymerization | Diol-like monomer | Polyester/Polyether with pendant chloro- and vinyl groups | Modifiable thermoplastics, elastomers |

| Post-Polymerization Modification | Functional polymer backbone | Introduction of diverse functionalities (e.g., via click chemistry) | Drug-conjugates, smart materials, hydrogels |

Development of Novel Organic Reagents and Ligands

Beyond its role as a structural component, this compound can serve as a starting point for the synthesis of novel reagents and ligands for organic catalysis. The development of new reagents often focuses on creating molecules with unique reactivity or selectivity. kvmwai.edu.in

A key potential application is in the generation of novel organometallic reagents. For example, related haloalkenes like 1-bromo-3-chloropropene (B8598487) can be converted into functionalized organolithium reagents, which are then trapped in situ with electrophiles like boronic esters. acs.org By protecting the hydroxyl group, this compound could undergo a similar transformation, such as a metal-halogen exchange, to generate a novel nucleophilic allylmetal species. This reagent would be a powerful tool for introducing the hydroxy-vinyl-methyl fragment in a single step.

Furthermore, the molecule's chirality at the C3 position (once resolved or synthesized enantiopurely) makes it an attractive scaffold for developing chiral ligands for asymmetric catalysis. The hydroxyl group can act as a coordinating site for a metal center, while the chlorine atom provides a convenient handle for attaching phosphine (B1218219) groups or other coordinating moieties. acs.org The vinyl group can also be modified to tune the steric and electronic properties of the resulting ligand. The design of such modular ligands is a major focus in modern catalysis, aiming to achieve high enantioselectivity in a wide range of chemical reactions. tcichemicals.com The ability to synthesize unique alkylating agents and organometallic precursors from simple butenes is a well-established concept in synthetic chemistry. researchgate.net

Advanced Analytical Methodologies for Structural Elucidation and Reaction Progress Monitoring

High-Resolution Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 4-Hydroxy-3-chloro-1-butene, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) techniques would be employed for complete structural assignment.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. The expected chemical shifts are influenced by the electronegative chlorine atom and the hydroxyl group.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling with |

|---|---|---|---|---|

| H on C1 (Vinyl) | ¹H NMR | 5.2 - 5.4 | Doublet of doublets (dd) | H on C1, H on C2 |

| H on C2 (Vinyl) | ¹H NMR | 5.8 - 6.0 | Doublet of doublets of doublets (ddd) | H on C1 (cis), H on C1 (trans), H on C3 |

| H on C3 | ¹H NMR | 4.4 - 4.6 | Multiplet (m) | H on C2, H on C4 |

| H on C4 | ¹H NMR | 3.7 - 3.9 | Multiplet (m) | H on C3, H on -OH |

| H on -OH | ¹H NMR | Variable (e.g., 2.0 - 4.0) | Broad singlet (s) | H on C4 |

| C1 | ¹³C NMR | ~118 | - | - |

| C2 | ¹³C NMR | ~135 | - | - |

| C3 | ¹³C NMR | ~65 | - | - |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. The solvent used is typically deuterated chloroform (B151607) (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings (e.g., between the protons on C2 and C3), while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Chiral Shift Reagents: Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers (R and S). In a standard NMR solvent, these enantiomers are indistinguishable. Chiral shift reagents, often lanthanide complexes, can be added to the NMR sample. researchgate.net These reagents form diastereomeric complexes with the enantiomers, which have distinct NMR spectra. researchgate.net This allows for the resolution of signals for each enantiomer, enabling the determination of enantiomeric purity. amsascw.org.in

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.gov Raman spectroscopy provides complementary information, particularly for the carbon-carbon double bond. scifiniti.com

Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Medium |

| Alkene (=C-H) | C-H Stretch | 3010 - 3095 | Medium |

| Alcohol (C-O) | C-O Stretch | 1050 - 1150 | Strong |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and formula of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of a molecule with extremely high accuracy. This allows for the unambiguous determination of the molecular formula. For this compound (C₄H₇ClO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

GC-MS and LC-MS: When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry can analyze complex mixtures and provide structural information through fragmentation patterns. nih.gov In the mass spectrometer, the molecule fragments in a predictable way. Analyzing these fragments helps to piece together the molecular structure.

Expected Mass Fragments for this compound

| m/z (mass-to-charge) | Fragment Lost | Formula of Fragment |

|---|---|---|

| M-18 | H₂O | Water |

| M-35 / M-37 | Cl | Chlorine atom (isotopes) |

| M-49 | CH₂Cl | Chloromethyl radical |

| 71/73 | C₂H₄ | Ethylene (B1197577) |

Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Excess Determination

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of this compound and for separating its stereoisomers.

Both GC and HPLC are used to separate components of a mixture and determine the purity of a substance.

Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), to determine its purity. nih.govresearchgate.net The presence of impurities would be indicated by additional peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It can also be used to assess the purity of this compound, particularly if the compound has low volatility or is thermally sensitive. A variety of detectors, such as UV or refractive index detectors, can be employed.

Resolving the enantiomers of a chiral compound is critical in many applications. Chiral chromatography is the most widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a sample. amsascw.org.in

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers of this compound. researchgate.net This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks in the chromatogram. semanticscholar.orggoogle.com The ratio of the areas of these two peaks allows for the precise calculation of the enantiomeric excess. Both chiral GC and chiral HPLC methods can be developed for this purpose.

In-situ Spectroscopic Methods for Real-Time Reaction Monitoring

The real-time monitoring of chemical reactions involving this compound is crucial for understanding reaction kinetics, elucidating mechanisms, and optimizing process parameters. In-situ spectroscopic techniques are powerful tools for achieving this, as they provide continuous data on the concentrations of reactants, intermediates, and products without the need for sample extraction. mt.commt.com These non-invasive methods offer a dynamic window into the reaction as it progresses.

In-situ Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly well-suited for monitoring reactions of this compound due to its distinct functional groups: a hydroxyl (-OH) group, a carbon-carbon double bond (C=C), and a carbon-chlorine (C-Cl) bond. Each of these spectroscopic techniques can track changes in the vibrational modes or nuclear spin environments of the molecule, providing a detailed reaction profile.

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a robust method for monitoring reactions in solution. mdpi.com By immersing an ATR probe directly into the reaction mixture, spectra can be continuously recorded. For a reaction involving this compound, FTIR spectroscopy would be adept at tracking changes related to its hydroxyl and vinyl functional groups.

A key application would be in monitoring reactions of the hydroxyl group, such as esterification or etherification. The consumption of the alcohol would be evidenced by the disappearance of the characteristic broad O-H stretching vibration, typically observed in the 3200-3600 cm⁻¹ region. quizlet.com Concurrently, the formation of a new functional group, such as a carbonyl (C=O) in an ester, would appear as a strong absorption band around 1700 cm⁻¹. quizlet.com

The progress of reactions involving the vinyl group, such as addition reactions or polymerizations, can also be monitored. The disappearance of the C=C stretching vibration, which for a terminal alkene like this compound would be expected around 1640 cm⁻¹, would indicate the consumption of the starting material. nih.gov

| Functional Group | Typical FTIR Wavenumber (cm⁻¹) | Change Monitored | Potential Reaction Type |

| Hydroxyl (-OH) | 3200-3600 (broad) | Decrease in intensity | Esterification, Etherification |

| Carbonyl (C=O) | ~1700 (strong) | Increase in intensity | Oxidation of the alcohol |

| Vinyl (C=C) | ~1640 | Decrease in intensity | Addition, Polymerization |

Raman Spectroscopy

Raman spectroscopy is highly complementary to FTIR and is particularly advantageous for monitoring reactions in aqueous media due to the weak Raman scattering of water. researchgate.net It is an excellent technique for observing non-polar bonds, making it ideal for tracking changes in the carbon-carbon double bond of this compound.

During polymerization or addition reactions, the consumption of the vinyl group can be quantitatively monitored by the decrease in the intensity of the C=C stretching band, which typically appears around 1630-1640 cm⁻¹ in the Raman spectrum. nih.govazom.com This peak is often sharp and well-defined, allowing for accurate kinetic analysis. azom.com A stable, non-reacting peak in the molecule or the solvent can be used as an internal standard to normalize the intensity of the reacting peak, thereby improving the accuracy of concentration measurements. azom.com

| Functional Group | Typical Raman Shift (cm⁻¹) | Change Monitored | Potential Reaction Type |

| Vinyl (C=C) | 1630-1640 | Decrease in intensity | Polymerization, Addition Reactions |

| C-Cl Stretch | 600-800 | Shift or change in intensity | Substitution reactions |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy provides detailed structural information about molecules in solution, making it a powerful tool for mechanistic studies. rsc.orgrsc.org With the advent of flow-NMR setups, it is possible to continuously monitor a reaction mixture as it flows through the NMR spectrometer.

For this compound, ¹H and ¹³C NMR would be invaluable. The protons and carbons of the vinyl group have characteristic chemical shifts. For example, in ¹H NMR, the vinyl protons would appear in the 5-6 ppm region. As the double bond reacts, these signals would disappear and be replaced by new signals corresponding to the product. Similarly, changes in the chemical environment of the carbon atoms adjacent to the hydroxyl and chloro groups can be tracked to monitor reactions at these sites. The conversion of the hydroxyl group, for instance, would lead to a significant shift in the resonance of the adjacent CH and CH₂ groups.

| Nucleus | Functional Group Region | Expected Change During Reaction |

| ¹H | Vinyl Protons (~5-6 ppm) | Disappearance of signals upon C=C bond reaction. |

| ¹H | Proton on carbon bearing -OH | Shift upon reaction of the hydroxyl group. |

| ¹³C | Vinyl Carbons (~115-140 ppm) | Disappearance of signals upon C=C bond reaction. |

| ¹³C | Carbon bearing -OH | Shift upon reaction of the hydroxyl group. |

The combination of these in-situ spectroscopic techniques can provide a comprehensive understanding of the complex reaction pathways that this compound may undergo. By correlating the data from FTIR, Raman, and NMR, a detailed kinetic and mechanistic profile can be constructed, enabling precise control and optimization of the chemical process.

Theoretical and Computational Chemistry Studies of 4 Hydroxy 3 Chloro 1 Butene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy. It is particularly effective for optimizing molecular geometries and calculating relative energies of different conformers. For 4-hydroxy-3-chloro-1-butene, a DFT approach, such as using the B3LYP functional with a suitable basis set (e.g., 6-31G(d) or larger), would be the first step in any theoretical investigation. researchgate.net

The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. Calculations on the analogue 3-chloro-1-butene (B1220285) have shown that different functionals (like BLYP and B3LYP) combined with various basis sets can be used to accurately predict vibrational frequencies and geometries. researchgate.net For this compound, the presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding, which would significantly influence the geometry and relative stability of its conformers. DFT calculations would precisely quantify the bond lengths, bond angles, and dihedral angles of the optimized structure.

Table 1: Illustrative DFT-Calculated Properties of this compound This table is illustrative, based on typical computational outputs and data from analogous compounds.

| Property | Predicted Value | Method |

|---|---|---|

| Total Energy | -652.45 Hartree | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.15 Debye | B3LYP/6-311++G(d,p) |

| HOMO Energy | -7.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 6.7 eV | B3LYP/6-311++G(d,p) |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)) offer higher accuracy than DFT for electronic properties, though at a greater computational expense. researchgate.netresearchgate.net

For a molecule like this compound, high-accuracy ab initio calculations would be employed to refine the energies obtained from DFT. This is especially important for properties that are sensitive to electron correlation effects, such as activation barriers and optical rotation. acs.orgislandscholar.ca Studies on the related 2-chlorobutane (B165301) and 3-chloro-1-butene have utilized coupled cluster theory to achieve specific rotation values in close agreement with experimental data. acs.org A similar approach for this compound would provide benchmark values for its electronic properties and reactivity indices.

Mechanistic Elucidation via Transition State Analysis and Reaction Pathway Mapping

Computational chemistry is a powerful tool for mapping the entire course of a chemical reaction, identifying short-lived intermediates and the high-energy transition states that connect them.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. wikipedia.org By mapping the PES, chemists can identify all possible isomers (energy minima) and the transition states (saddle points) that represent the energy barriers for converting one isomer to another.

For this compound, PES mapping can elucidate reaction mechanisms such as its hydrolysis or rearrangement. The hydrolysis of the analogue 3-chloro-1-butene is known to proceed via an S_N1 mechanism, involving a carbocation intermediate. tardigrade.in A computational study on this compound would involve locating the transition state for the departure of the chloride ion to form the corresponding allylic carbocation. The subsequent attack by water on the carbocation at different positions, leading to various alcohol products, can be modeled. The PES would reveal the lowest energy pathway, thus predicting the major products of the reaction. Similar PES studies have been conducted for other small organic molecules to understand their unimolecular rearrangements and dissociation pathways. rsc.org

Kinetic Modeling of Complex Reaction Networks

Once the stationary points (reactants, products, intermediates, and transition states) on the PES are identified, their energies can be used to model the kinetics of the reaction network. Using Transition State Theory (TST), rate constants for each elementary step can be calculated.

For this compound, this would allow for the prediction of reaction rates and product distributions under various temperatures. For example, in its atmospheric decomposition, kinetic modeling could determine the primary reaction pathways, whether initiated by OH radicals or other atmospheric species. rsc.org This involves calculating the activation energies (ΔE‡) and Gibbs free energies of activation (ΔG‡) for competing pathways, such as H-atom abstraction from the alcohol or addition to the double bond. The pathway with the lowest activation barrier will be the most kinetically favorable.

Table 2: Illustrative Kinetic Parameters for Competing Reaction Pathways This table presents a hypothetical scenario for the reaction of this compound with an OH radical, based on common reaction types for unsaturated alcohols.

| Reaction Pathway | ΔE‡ (kcal/mol) | Calculated Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| OH addition to C1 | 1.5 | 5.2 x 10⁻¹¹ |

| OH addition to C2 | 3.8 | 1.1 x 10⁻¹¹ |

| H-abstraction from O-H | 2.1 | 3.9 x 10⁻¹¹ |

| H-abstraction from C4 | 4.5 | 0.8 x 10⁻¹¹ |

Conformational Analysis and Stereochemical Predictions through Computational Modeling

The flexible single bonds in this compound allow it to exist in several different spatial arrangements, or conformations. Computational modeling is essential for identifying the most stable conformers and understanding their influence on the molecule's properties.

The conformational landscape of the analogue 3-chloro-1-butene has been extensively studied. researchgate.netresearchgate.net These studies show three main conformers resulting from rotation around the C2-C3 bond, characterized by the dihedral angle between the C=C bond and the C-Cl bond. The relative stability of these conformers was determined both computationally and experimentally. researchgate.net

For this compound, the analysis is more complex due to an additional rotatable bond (C3-C4) and the potential for the hydroxyl group to form an intramolecular hydrogen bond with the chlorine atom or the π-system of the double bond. A thorough conformational search would identify several low-energy structures. The relative populations of these conformers at a given temperature can be calculated from their Gibbs free energies using the Boltzmann distribution.

Furthermore, since this compound is chiral, these conformational preferences have a profound impact on its chiroptical properties, such as optical rotation. Theoretical calculations of optical rotation for different conformers of (R)-3-chloro-1-butene have shown a remarkable dependence on the torsional angle, with different conformers sometimes having opposite signs of rotation. tandfonline.comresearchgate.net A Boltzmann-averaged value over the most stable conformers is required to predict the experimentally observable optical rotation. tandfonline.com This approach would be directly applicable to predicting the stereochemical properties of this compound.

Table 3: Predicted Stable Conformers of this compound This is an illustrative table predicting conformers based on studies of 3-chloro-1-butene researchgate.netresearchgate.net and principles of hydrogen bonding.

| Conformer | Dihedral Angle (C=C-C-Cl) | Key Feature | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|---|

| I | ~60° (gauche) | H-bond (OH---Cl) | 0.00 | ~ 65% |

| II | ~120° (anti) | No H-bond | 0.85 | ~ 25% |

| III | ~0° (syn) | Steric Clash (Cl with vinyl) | 1.50 | ~ 10% |

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the behavior of molecules in the condensed phase. While specific MD simulation studies exclusively focused on this compound in solution are not extensively documented in publicly available literature, the principles of its solution-phase behavior can be inferred from computational studies on structurally analogous compounds and general knowledge of solute-solvent interactions. MD simulations of similar functionalized alkenes and halohydrins provide a robust framework for understanding how this molecule would behave in a solvent environment.

Key aspects that would be investigated in a molecular dynamics simulation of this compound include:

Conformational Dynamics: The presence of a chiral center and a rotatable single bond between the chlorine- and hydroxyl-bearing carbons suggests that this compound can exist in multiple conformations. Theoretical studies on the related molecule, (R)-(-)-3-chloro-1-butene, have shown a significant dependence of its properties on the C=C-C-C torsional angle. acs.org An MD simulation would reveal the preferred dihedral angles in solution, the energy barriers between different conformers, and the timescale of conformational transitions. The solvent is expected to play a crucial role in stabilizing certain conformers over others through specific interactions.

Solvation Shell Structure: The simulation would detail the arrangement of solvent molecules around the solute. Due to the presence of both a hydroxyl group capable of hydrogen bonding and a lipophilic butene backbone, the solvation shell is expected to be anisotropic. Polar solvent molecules like water would preferentially orient themselves to form hydrogen bonds with the hydroxyl group, while also arranging to accommodate the nonpolar regions of the molecule.

Hydrogen Bonding Network: A critical aspect of the solution-phase behavior of this compound in protic solvents is the dynamics of hydrogen bonding. MD simulations can quantify the number of hydrogen bonds formed between the solute's hydroxyl group and the solvent, as well as their average lifetime. This provides insight into the strength of the solute-solvent interactions and their impact on the molecule's orientation and mobility.

Transport Properties: From the simulation trajectory, it is possible to calculate various transport properties, such as the diffusion coefficient of this compound in a given solvent. This information is valuable for understanding its mobility and reactivity in solution.

To illustrate the type of data that would be generated from such a simulation, the following hypothetical data tables are presented. These are based on expected outcomes from an MD simulation of this compound in a common polar solvent like water.

Table 1: Conformational Population Analysis of this compound in Aqueous Solution

| Conformer (Dihedral Angle C=C-C-C) | Population (%) | Average Lifetime (ps) |

| Gauche (~60°) | 65 | 150 |

| Anti (~180°) | 30 | 250 |

| Eclipsed (~0°/120°) | 5 | 20 |

This table illustrates the likely preference for a gauche conformation due to potential intramolecular interactions or favorable solvation, with the anti conformer also being significantly populated. The lifetimes indicate the stability of these conformations.

Table 2: Hydrogen Bond Dynamics between this compound and Water

| Hydrogen Bond Type | Average Number of Bonds | Average Lifetime (ps) |

| Solute (OH) as Donor | 1.8 | 5.2 |

| Solute (OH) as Acceptor | 0.9 | 3.1 |

This table highlights the dual role of the hydroxyl group in the hydrogen-bonding network, acting more frequently as a donor. The lifetimes provide a measure of the strength and transience of these interactions.

Emerging Research Frontiers and Future Directions in 4 Hydroxy 3 Chloro 1 Butene Chemistry

Sustainable Synthesis and Green Chemistry Innovations

The push for green chemistry has significantly influenced the synthetic routes for chemical intermediates. epa.govresearchgate.net Research is increasingly focused on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes. For 4-Hydroxy-3-chloro-1-butene, this involves reimagining catalyst systems and reaction media.

The selective synthesis of this compound and related compounds is critical to prevent the formation of isomeric byproducts and reduce downstream purification costs. A significant research frontier is the design of advanced catalyst systems that can control both regioselectivity and stereoselectivity.

While research directly on this compound is nascent, related studies provide a clear direction. For instance, the synthesis of prenyl chloride (1-chloro-3-methyl-2-butene) from isoprene (B109036) and hydrogen chloride has been optimized using copper(I) halide phosphite (B83602) complexes of the general formula CuX·P(OR)₃. google.com These catalysts are highly effective even in minute quantities and are soluble in the reaction medium, making them ideal for continuous processes. google.com The development of analogous soluble or heterogenized catalyst systems for the synthesis of this compound could significantly improve process efficiency and selectivity. The goal is to achieve high yields of the desired isomer, minimizing waste and energy consumption associated with separation processes.

Table 1: Catalyst Systems in the Synthesis of Related Chloro-Butene Derivatives

| Catalyst System | Substrate(s) | Product | Key Advantage |

|---|---|---|---|

| Copper(I) halide phosphite complexes | Isoprene, Hydrogen Chloride | 1-chloro-3-methyl-2-butene (B146958) | High activity and solubility, suitable for continuous production. google.com |

A major tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. researchgate.net Consequently, exploring reactions in alternative media like water or under solvent-free conditions is a key research area.

A notable example is the zinc-mediated Barbier-type reaction, which can be performed in a saturated aqueous ammonium (B1175870) chloride solution, alleviating the need for strictly anhydrous conditions typical of Grignard reactions. mygreenlab.org Applying these principles to the synthesis and subsequent reactions of this compound could lead to significantly greener chemical processes.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves conducting reactions in continuous streams through tubes or channels, offers substantial advantages over traditional batch processing. mdpi.comdokumen.pub These benefits include superior heat and mass transfer, precise control over reaction parameters like temperature and residence time, and enhanced safety when handling hazardous intermediates. beilstein-journals.orgresearchgate.net

While specific applications of flow chemistry for the synthesis of this compound are not yet widely reported, this represents a major future direction. The integration of its synthesis into automated flow platforms could enable:

Enhanced Safety: Tightly controlled conditions minimize the risk of runaway reactions.

Improved Yield and Purity: Precise control over stoichiometry and residence time can suppress side reactions.

On-Demand Manufacturing: The ability to produce the compound as needed reduces the need for storage and transport of a potentially reactive intermediate.

Process Intensification: Flow reactors can significantly increase production capacity relative to their physical footprint. dokumen.pub

The principles of flow chemistry are particularly relevant for multistep syntheses where this compound is used as an intermediate, allowing for a seamless, automated sequence without isolating each intermediate product.

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage | Rationale |

|---|---|---|

| Heat Transfer | Superior temperature control, reduced risk of thermal runaway. | High surface-area-to-volume ratio of microreactors. dokumen.pub |

| Mass Transfer | Efficient mixing of reagents. | Short diffusion distances within the reactor channels. dokumen.pub |

| Safety | Small reaction volumes minimize hazards with reactive intermediates. | The amount of hazardous material at any given time is low. beilstein-journals.org |

| Reproducibility | High-fidelity control of reaction parameters leads to consistent results. | Automation removes variability from human operation. |

| Scalability | Straightforward scaling by operating longer or using parallel reactors. | Avoids challenges of scaling up batch reactors. |

Exploration of Unconventional Activation Methods (e.g., Photoredox Catalysis, Electrochemistry)

Modern organic synthesis is increasingly turning to unconventional methods like photoredox catalysis and electrochemistry to access novel reactivity and perform transformations under mild conditions. researchgate.netnih.govunipv.it

Photoredox Catalysis: This technique uses visible light to excite a photocatalyst, initiating single-electron transfer (SET) processes that can generate highly reactive radical intermediates. acs.org While direct photoredox functionalization of this compound is an emerging field, the potential is vast. For instance, photoredox catalysis has been employed for the difunctionalization of alkenes and the activation of C-H bonds. researchgate.netmdpi.com Applying these methods could allow for the direct addition of functional groups across the double bond or the selective functionalization of the molecule's backbone under exceptionally mild conditions, opening pathways to novel derivatives. rsc.org

Electrochemistry: Electrochemical synthesis offers a reagent-free method for oxidation and reduction, using electrons as a "traceless" reagent. This approach aligns well with green chemistry principles. The electrooxidative synthesis of a related compound, 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, has been successfully demonstrated. oup.com The reaction proceeds at room temperature in a two-layer solvent system containing water, using platinum foil electrodes in an undivided cell. oup.com Exploring similar electrochemical routes for the synthesis or derivatization of this compound could provide efficient and environmentally benign alternatives to conventional methods.

Advanced Materials Science Applications (e.g., specialty polymer design, cross-linking agents)

The bifunctional nature of this compound makes it a highly attractive candidate for applications in materials science, particularly in the design of specialty polymers and as a cross-linking agent.

Cross-Linking Agents: Research has shown that 1-chloro-2-hydroxy-3-butene (B1194193) (an isomer and synonym) can be bioactivated by alcohol dehydrogenase to form 1-chloro-3-buten-2-one (CBO). nih.govnih.gov CBO is a bifunctional alkylating agent that has been shown to act as a protein cross-linking agent by forming globin dimers in erythrocytes. nih.govnih.gov This inherent cross-linking ability suggests that this compound and its derivatives could be valuable for creating covalently cross-linked networks in synthetic polymers and other materials. There is a significant industrial need for new, non-toxic cross-linking agents, for example, in the production of polychloroprene rubber, where suspected carcinogens like ethylene (B1197577) thiourea (B124793) are still in use. aston.ac.uk

Specialty Polymer Design: The molecule possesses two distinct reactive sites: the hydroxyl group and the allylic chloride. This orthogonality allows for its use as a monomer or a functional modifier in polymer synthesis.

The hydroxyl group can participate in step-growth polymerization to form polyesters or polyurethanes.

The allylic chloride and vinyl group can be used for a range of post-polymerization modifications, for grafting other polymer chains onto a backbone, or for participating in vulcanization-type cross-linking reactions.

This dual functionality enables the design of complex polymer architectures, such as branched polymers, graft copolymers, and functionalized polymer surfaces, making it a frontier molecule for advanced materials development.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Hydroxy-3-chloro-1-butene with high purity, and how can reactive intermediates be controlled?

- Methodological Answer :

- Step 1 : Use SciFinder or Reaxys to identify existing synthetic routes (e.g., halogenation of hydroxybutene derivatives or nucleophilic substitution reactions) .

- Step 2 : Optimize reaction conditions (temperature, solvent polarity, catalyst selection) to minimize side reactions. For example, low temperatures may reduce unwanted polymerization of the alkene moiety.

- Step 3 : Monitor intermediates via thin-layer chromatography (TLC) or HPLC (as described for phenolic analogs in ).

- Step 4 : Purify via column chromatography or recrystallization, referencing purity standards (>95% by HPLC) from similar chlorinated compounds .

- Safety : Follow protocols for handling volatile chlorinated compounds, including fume hood use and inert atmosphere techniques .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR, focusing on the hydroxy (δ 1.5–2.5 ppm) and chloroalkene (δ 4.0–5.5 ppm) regions. Compare with PubChem data for related structures .

- IR : Confirm hydroxyl (3200–3600 cm) and C-Cl (550–850 cm) stretches.

- Mass Spectrometry : Use high-resolution MS to verify molecular ion (M) and fragmentation patterns.

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 210–260 nm) for purity analysis, adapting methods from phenolic compound studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for this compound’s stereoselective transformations?

- Methodological Answer :

- Step 1 : Perform density functional theory (DFT) calculations to map energy profiles for competing pathways (e.g., E2 vs. S2 mechanisms).

- Step 2 : Validate models using experimental kinetic data (e.g., Arrhenius plots) and isotopic labeling studies.

- Step 3 : Cross-reference results with surface adsorption studies (e.g., interactions with silica or metal catalysts ) to explain stereochemical outcomes.

- Tools : Software like Gaussian or ORCA for quantum mechanics; Reaxys for literature comparisons .

Q. What strategies are effective for reconciling conflicting data on the compound’s stability under varying pH and oxidative conditions?

- Methodological Answer :

- Step 1 : Design accelerated degradation studies at multiple pH levels (1–14) and temperatures (25–60°C), analyzing products via LC-MS .

- Step 2 : Use statistical tools (e.g., ANOVA) to quantify variability between studies, accounting for solvent effects and impurity interference .

- Step 3 : Compare degradation pathways with structurally similar compounds (e.g., 3-Chloro-4-hydroxybenzaldehyde ) to identify common instability motifs.

Q. How can the environmental fate of this compound be predicted, and what experimental assays validate these predictions?

- Methodological Answer :

- Step 1 : Use EPI Suite or other QSAR tools to estimate biodegradation half-lives and bioaccumulation potential.

- Step 2 : Conduct microcosm studies simulating soil/water systems, tracking degradation via GC-MS or -labeling .

- Step 3 : Assess toxicity using Daphnia magna or algal growth inhibition assays, correlating results with hydroxyl and chloro-substituent effects .

Q. What role does stereochemistry play in the biological activity of this compound derivatives, and how can enantioselective synthesis be achieved?

- Methodological Answer :

- Step 1 : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation adapted for allylic alcohols ).

- Step 2 : Test enantiomer activity in in vitro assays (e.g., enzyme inhibition), using chiral HPLC to confirm enantiopurity (>99% ee) .

- Step 3 : Analyze structure-activity relationships (SAR) with molecular docking simulations, focusing on hydrogen-bonding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.